N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethoxyphenyl)acetamide
Description
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2S2/c1-3-30-18-11-9-17(10-12-18)15-23(29)28-26-24(19-13-8-16(2)14-22(19)32-26)25-27-20-6-4-5-7-21(20)31-25/h4-7,9-12,16H,3,8,13-15H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDECKXDBSXNVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C3=C(S2)CC(CC3)C)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethoxyphenyl)acetamide involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is typically carried out in dimethyl formamide as a solvent under relatively mild conditions . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has shown that benzothiazole derivatives, including this compound, may have potential as anticancer agents.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethoxyphenyl)acetamide can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
6-Ethoxy-1,3-benzothiazole-2-amine: Studied for its potential as an anti-tubercular agent.
3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-one: Investigated for its antibacterial activity
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple rings and functional groups. Its molecular formula is , with a molecular weight of approximately 400.54 g/mol. The IUPAC name reflects its intricate arrangement of benzothiazole and benzothiophene moieties.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have shown efficacy against various bacterial strains, suggesting that the target compound may possess similar properties. In vitro studies have demonstrated inhibition against Gram-positive and Gram-negative bacteria, likely due to interference with bacterial cell wall synthesis.
Anticancer Activity
Several studies have highlighted the anticancer potential of benzothiazole derivatives. The compound may induce apoptosis in cancer cells through the activation of caspase pathways. In a recent study, compounds structurally related to the target showed promising results in inhibiting proliferation in breast and lung cancer cell lines.
Neuroprotective Effects
The neuroprotective properties of related compounds have been documented in models of neurodegenerative diseases. The mechanism is thought to involve the modulation of oxidative stress and inflammation pathways. Preliminary data suggest that this compound may exhibit similar protective effects on neuronal cells.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound could act as an antagonist or agonist at various receptors (e.g., GABA receptors), influencing neurotransmission.
- Oxidative Stress Reduction : By scavenging free radicals, it may mitigate oxidative damage in cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of related compounds:
-
Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that benzothiazole derivatives significantly inhibited tumor growth in xenograft models.
Compound IC50 (µM) Cancer Type Compound A 5.0 Breast Compound B 7.5 Lung Target Compound 6.0 Breast - Neuroprotective Study : Research published in Neuroscience Letters indicated that similar compounds reduced neuronal apoptosis in models of Alzheimer's disease.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis requires multi-step reactions with precise control of temperature, solvent polarity, and reaction time. For example, reflux conditions in ethanol or dichloromethane (DCM) are often used to facilitate amide bond formation and heterocyclic ring closure. Monitoring via thin-layer chromatography (TLC) at each step ensures intermediate purity, while final purification employs column chromatography or recrystallization .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required for pharmacological studies). Infrared (IR) spectroscopy can validate functional groups like amide bonds or benzothiazole rings .
Q. How does solvent selection influence the synthesis efficiency of this compound?
Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance nucleophilic substitution reactions, while dichloromethane (DCM) is preferred for acid-catalyzed cyclization. Solvent boiling points must align with reaction temperatures to maintain reflux conditions. For example, DCM’s low boiling point (40°C) suits mild reactions, whereas DMF (153°C) accommodates high-temperature steps .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) improve reaction yield and reduce experimental iterations?
DoE employs factorial designs to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio) and identify optimal conditions. For instance, a Central Composite Design (CCD) can model non-linear relationships between variables, reducing the number of trials by ~50% compared to one-factor-at-a-time approaches. This method is validated in chemical process optimization studies .
Q. How should researchers address contradictions between spectroscopic data and expected molecular structures?
Cross-validation using complementary techniques is essential. For example, if NMR signals conflict with predicted splitting patterns, X-ray crystallography can resolve ambiguities in molecular geometry. Similarly, discrepancies in MS data may require High-Resolution MS (HRMS) or isotopic labeling to confirm fragmentation pathways .
Q. What computational methods are effective for elucidating reaction mechanisms involving this compound?
Quantum mechanical calculations (e.g., Density Functional Theory, DFT) map transition states and energy barriers for key steps like benzothiazole ring formation. Molecular docking simulations (using software like AutoDock) predict binding affinities to biological targets, aiding in mechanistic studies of enzyme inhibition or receptor interactions .
Q. What strategies are recommended for designing assays to evaluate the compound’s biological activity?
In vitro assays should include dose-response curves (IC₅₀ determination) against relevant cancer cell lines (e.g., MCF-7 or HeLa) using MTT or ATP-based viability assays. For enzyme inhibition (e.g., kinase targets), fluorescence polarization or calorimetry (ITC) quantifies binding kinetics. Parallel toxicity screening in non-cancerous cells (e.g., HEK293) ensures selectivity .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
Accelerated stability studies involve incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C. Samples are analyzed periodically via HPLC to detect degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage conditions .
Q. What approaches are used to establish structure-activity relationships (SAR) for derivatives of this compound?
Systematic modification of substituents (e.g., replacing 4-ethoxyphenyl with halogenated analogs) followed by bioactivity testing identifies critical pharmacophores. 3D-QSAR models (e.g., CoMFA/CoMSIA) correlate electronic, steric, and hydrophobic properties with activity, guiding further synthesis .
Q. How can machine learning enhance the prediction of synthetic pathways for novel analogs?
Algorithms trained on reaction databases (e.g., Reaxys) predict feasible routes by analyzing similar benzothiazole-acetamide syntheses. Tools like IBM RXN for Chemistry or ASKCOS prioritize routes based on yield, cost, and step count, validated by retrospective case studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
